molecular formula C17H23N3O6 B2656204 1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid CAS No. 2140326-51-6

1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid

Cat. No. B2656204
CAS RN: 2140326-51-6
M. Wt: 365.386
InChI Key: ZEIMKHJNDYWBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid” is a specialty product for proteomics research . It is also known as 1-Boc-isonipecotic Acid, 1- (tert -Butoxycarbonyl)isonipecotic Acid, and 1-Boc-4-piperidinecarboxylic Acid .


Molecular Structure Analysis

The molecular formula of this compound is C11H19NO4 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . Its melting point ranges from 149.0 to 153.0°C .

Scientific Research Applications

Synthetic Chemistry Applications

This compound is a versatile intermediate in organic synthesis. Freund and Mederski (2000) described its utility in synthesizing spiro[indole-3,4′-piperidin]-2-ones, highlighting its role in anilide formation, N(1)-protection, and intramolecular cyclization under palladium catalysis. This synthesis route demonstrates the compound's significance in creating complex cyclic structures, which are valuable in pharmaceutical research and development Freund & Mederski, 2000.

Marin et al. (2004) further explored its applications in synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, showcasing its adaptability in creating amino acid derivatives that are crucial for developing peptide-based therapeutics Marin et al., 2004.

Material Science Applications

In the realm of material science, Hsiao et al. (2000) utilized derivatives of this compound to synthesize new polyamides with flexible main-chain ether linkages. These materials exhibit high thermal stability and solubility in polar solvents, making them ideal for advanced applications in electronics and coatings Hsiao, Yang, & Chen, 2000.

Pharmacological Synthesis

The compound has been employed as a key intermediate in the synthesis of biologically active molecules. Liu Ya-hu (2010) synthesized tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for benzimidazole compounds, which are known for their wide range of pharmacological activities Liu Ya-hu, 2010.

Analytical Chemistry

Yang et al. (2021) conducted a study involving the synthesis of tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, where they utilized X-ray diffraction, FT-IR, NMR spectroscopy, and MS to confirm the compound's structure. This research not only underscores the compound's role in synthesis but also highlights its importance in analytical methods, providing insights into the structural dynamics of complex molecules Yang et al., 2021.

Mechanism of Action

The mechanism of action of this compound is not provided in the search results. As a proteomics research product, it may be used to study protein interactions and functions .

Safety and Hazards

This compound may cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-nitroanilino)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6/c1-16(2,3)26-15(23)19-10-8-17(9-11-19,14(21)22)18-12-4-6-13(7-5-12)20(24)25/h4-7,18H,8-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIMKHJNDYWBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid

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